3-ethyl-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-azaspiro[3This heterocyclic compound belongs to the azetidone family and typically appears as a colorless or pale-yellow liquid.
Preparation Methods
The synthesis of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves several steps. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure is highly efficient, with yields up to 90% and diastereoselectivity values up to 98:2 . Another approach involves the [2+2] cycloaddition of endocyclic alkenes with Graf isocyanate, followed by the reduction of the resulting β-lactam ring .
Chemical Reactions Analysis
3-ethyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azetidone ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethyl-1-azaspiro[3.3]heptan-2-one is a valuable scaffold in medicinal chemistry and drug discovery programs. It is used to create bioisosteres of piperidine, which are crucial in the development of new pharmaceuticals . The compound’s unique structure allows for the creation of diverse chemical libraries, making it a significant target for DNA-encoded library technology . Additionally, it has applications in the synthesis of complex molecules for biological studies and industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can mimic the piperidine ring, which is commonly found in many bioactive molecules. This mimicry allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
3-ethyl-1-azaspiro[3.3]heptan-2-one is similar to other azaspiro compounds, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These compounds share a similar spirocyclic structure but differ in the position and nature of their substituents . The unique feature of this compound is the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for creating new analogs with potentially enhanced properties.
Properties
IUPAC Name |
3-ethyl-1-azaspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-6-7(10)9-8(6)4-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLHYUPHMQBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC12CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.